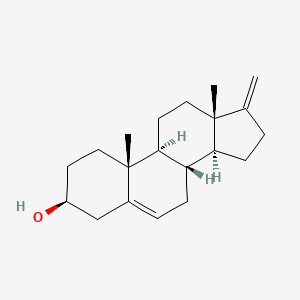

Pregna-5-20-dien-3beta-ol

Description

Contextualization within the Pregnane (B1235032) Steroid Family

Pregna-5,20-dien-3beta-ol belongs to the pregnane class of steroids, which are characterized by a C21 steroidal skeleton. ebi.ac.uk The parent hydrocarbon for this family is pregnane, a C21 steroid that is a precursor to progesterone (B1679170). ebi.ac.uk The pregnane structure consists of a gonane (B1236691) core. ebi.ac.uk Two primary series of steroids are derived from 5α-pregnane (also known as allopregnane) and 5β-pregnane. ebi.ac.uk

The nomenclature "Pregna-5,20-dien-3beta-ol" provides specific structural information:

Pregna : Indicates the C21 steroid backbone.

-5,20-dien : Specifies the presence of two carbon-carbon double bonds, one starting at carbon 5 and the other at carbon 20.

-3beta-ol : Denotes a hydroxyl (-OH) group at the carbon 3 position, with a beta stereochemical orientation.

This compound is structurally related to other significant pregnane derivatives. For instance, it shares the core pregnane structure with vital hormones like progesterone and cortisol. It is also an analogue of other naturally occurring and synthetic pregnadienes, such as pregna-4,20-dien-3,6-dione, a synthetic pheromone. wikipedia.org The presence and position of the double bonds and the hydroxyl group are critical for its chemical reactivity and potential biological activity.

Historical Delineations and Foundational Discoveries in Pregnane Chemistry

The journey into understanding pregnane chemistry is a significant chapter in the history of drug discovery. hebmu.edu.cn Early in the 20th century, the isolation and structural elucidation of steroid hormones laid the groundwork for the synthesis of novel, medically important compounds. hebmu.edu.cn A pivotal moment in steroid production was the development of the Marker degradation in the late 1930s. This process enabled the conversion of diosgenin, a plant-derived sapogenin, into 16-dehydropregnenolone (B108158) (16-DHP), establishing a viable route for the large-scale production of steroids. wikipedia.org A variation of this degradation method, published in 1940, led to the production of 16-dehydropregnenolone acetate (B1210297) (16-DPA), a key intermediate in the synthesis of numerous corticosteroids, progestogens, androgens, and estrogens. wikipedia.org

While specific historical records detailing the initial discovery or synthesis of Pregna-5,20-dien-3beta-ol are not as prominent as those for major hormones, its existence is noted in the context of both synthetic and natural product chemistry. For example, its acetylated derivative, 3β-acetoxy-5,20-pregnadiene, was first synthesized in 1948 by Julian's group from Pregna-5,20-dien-3beta-ol. researchgate.net Later, this acetylated form was isolated from marine organisms, highlighting the compound's presence in nature. researchgate.net

The discovery of the pregnane X receptor (PXR) in 1998 marked another significant milestone. nih.govmdpi.com PXR, a nuclear receptor activated by pregnanes, was found to be a master regulator of xenobiotic metabolism, providing a molecular basis for how steroids and other compounds influence the expression of metabolic enzymes. nih.govoup.com

Broader Significance within the Steroidome

The steroidome encompasses the complete set of steroids and their metabolites in a biological system. Pregna-5,20-dien-3beta-ol and its derivatives contribute to the complexity and diversity of the steroidome. While not a major circulating hormone, its significance lies in several areas:

Intermediate in Steroid Metabolism: Pregnane derivatives are central to steroidogenesis. The initial step in steroid hormone biosynthesis is the conversion of cholesterol to pregnenolone (B344588). nih.gov From pregnenolone, a cascade of enzymatic reactions leads to the production of all other steroid hormones. The presence of related compounds like pregna-5-ene-3beta,20alpha-diol in metabolic pathways suggests the potential for Pregna-5,20-dien-3beta-ol to be an intermediate or a product of alternative steroidogenic pathways. nih.gov

Natural Product Chemistry: Pregna-5,20-dien-3beta-ol has been isolated from marine organisms, specifically soft corals. researchgate.net This finding is part of a broader discovery of a wide array of bioactive steroids in marine life, some of which exhibit interesting pharmacological activities, including cytotoxic and anti-inflammatory properties. mdpi.com The presence of this compound in such organisms opens avenues for research into its ecological role and potential as a lead for drug discovery.

Synthetic Precursor: In synthetic chemistry, pregnadiene structures are valuable starting materials for the creation of novel steroid analogues. The double bonds in Pregna-5,20-dien-3beta-ol offer reactive sites for chemical modifications, allowing for the synthesis of compounds with potentially unique biological activities. For instance, related pregnadienes are used in the synthesis of vitamin D derivatives and other modified steroids. google.comgoogle.com

Table 1: Chemical Properties of Pregna-5,20-dien-3beta-ol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | nih.gov |

| Molecular Formula | C₂₁H₃₂O | medkoo.com |

| Molecular Weight | 300.49 g/mol | medkoo.com |

| CAS Number | 21321-88-0 | medkoo.com |

| Synonyms | Pregnadienol | medkoo.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCQHKMEOJJEBD-SIRBJWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680632 | |

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-44-6 | |

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Stereochemical Considerations

Fundamental Pregnane (B1235032) Core Architecture of Pregna-5,20-dien-3beta-ol

Pregna-5,20-dien-3beta-ol is built upon the fundamental pregnane skeleton, a C21 steroid. This core structure is a derivative of the tetracyclic cyclopentanoperhydrophenanthrene (or steran) nucleus. wikipedia.org This framework consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (labeled A, B, and C) and one five-membered cyclopentane (B165970) ring (D). wikipedia.org

The pregnane classification specifically denotes a 21-carbon steroid, distinguished by a two-carbon side chain attached to carbon 17 (C-17) of the D-ring. This sets it apart from other steroid classes such as androstanes (C19) and estranes (C18). The carbon atoms of the steroid nucleus are numbered in a standardized manner, providing a clear system for identifying the location of various functional groups and structural features. libretexts.org Pregna-5,20-dien-3beta-ol, also known as muricin aglycone, possesses this characteristic C21 tetracyclic structure as its foundation. researchgate.net

Table 1: Compound Identifiers for Pregna-5,20-dien-3beta-ol

| Identifier | Value |

|---|---|

| Systematic Name | (3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol libretexts.org |

| Common Name | Pregnadienol acs.org |

| CAS Number | 21321-88-0 libretexts.orgacs.org |

| Molecular Formula | C21H32O libretexts.org |

| Molecular Weight | 300.49 g/mol acs.org |

Positional and Stereochemical Designations of Olefinic Bonds and the 3β-Hydroxyl Group

The specific identity of Pregna-5,20-dien-3beta-ol arises from key modifications to the saturated pregnane core. The nomenclature "pregna-5,20-dien" indicates the presence of two carbon-carbon double bonds (olefinic bonds), signified by the "-dien" suffix.

Δ⁵ Bond : The "5" in the name designates a double bond originating at C-5, spanning between carbons 5 and 6 of the B-ring. wikipedia.org

Δ²⁰ Bond : The "20" designates a double bond between carbons 20 and 21 in the side chain attached to C-17. libretexts.org This results in a vinyl (-CH=CH₂) substituent at the C-17 position.

The "3beta-ol" portion of the name describes a hydroxyl (-OH) group attached to C-3 of the A-ring. The stereochemical descriptor "beta" (β) indicates that the hydroxyl group is oriented "above" the plane of the steroid nucleus, following established stereochemical conventions for steroids. This is in contrast to an "alpha" (α) configuration, where the substituent would point below the plane. The structure and stereochemistry have been confirmed through spectroscopic methods, including carbon and proton nuclear magnetic resonance (NMR) assignments. researchgate.net

Table 2: Key Structural Features of Pregna-5,20-dien-3beta-ol

| Feature | Position | Description |

|---|---|---|

| Hydroxyl Group | C-3 | β-configuration (projects above the ring plane) |

| Olefinic Bond | C-5 to C-6 | Δ⁵ double bond within the B-ring |

| Olefinic Bond | C-20 to C-21 | Terminal double bond in the C-17 side chain (vinyl group) |

Conformational Analysis of the Steroid Nucleus in Related Pregnanes

The three-dimensional conformation of the steroid nucleus is crucial to its chemical properties. In saturated pregnanes, the cyclohexane rings (A, B, and C) typically adopt a stable chair conformation. rsc.org The ring fusions are generally trans, particularly at the B/C and C/D junctions, which imparts a high degree of rigidity and a relatively flat, planar shape to the molecule. libretexts.orglibretexts.org

However, the presence of the Δ⁵ double bond in Pregna-5,20-dien-3beta-ol significantly influences the conformation of the A and B rings. The sp² hybridization of carbons 5 and 6 forces the A and B rings out of the ideal chair conformation and into a more distorted half-chair or sofa conformation. uc.pt The C/D ring junction remains trans-fused, and the D-ring typically adopts an envelope conformation.

Biosynthetic Pathways and Natural Occurrence

Endogenous Formation of Pregna-5,20-dien-3beta-ol within Biological Systems

The formation of Pregna-5,20-dien-3beta-ol is intricately linked to the broader process of steroidogenesis, the metabolic pathway for producing steroid hormones from cholesterol.

Steroidogenesis commences with cholesterol, a C27 cholestane (B1235564) derivative. genome.jpnih.gov The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a C21 steroid, a reaction catalyzed by the enzyme CYP11A1. genome.jpnih.gov Pregnenolone then serves as a crucial precursor for the synthesis of all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. chemicalbook.com

Pregna-5,20-dien-3beta-ol itself is a C21 steroid, suggesting its formation from pregnenolone. Research indicates that pregnenolone can be metabolized to various intermediates, and one such pathway may lead to the formation of Pregna-5,20-dien-3beta-ol. For instance, studies on boar testis have shown that pregnenolone is a precursor in the biosynthesis of 16-unsaturated C19 steroids, with 5-pregnene-3beta,20beta-diol identified as an intermediate. nih.gov This highlights the potential for various pregnene diols and their derivatives to be formed from pregnenolone.

The biosynthesis of pregnane (B1235032) derivatives is mediated by a series of enzymatic transformations, with the cytochrome P450 (CYP) superfamily of enzymes playing a pivotal role. nih.govhormonebalance.org

Key enzymes in steroidogenesis include:

CYP11A1 (P450scc): This enzyme, located in the mitochondria, catalyzes the side-chain cleavage of cholesterol to form pregnenolone. nih.govresearchgate.net

CYP17A1: This enzyme exhibits both 17α-hydroxylase and 17,20-lyase activities, which are critical for the conversion of pregnenolone and progesterone (B1679170) to their 17α-hydroxylated forms and subsequently to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. mdpi.com The formation of a 20-ene structure, as seen in Pregna-5,20-dien-3beta-ol, could potentially involve the action of CYP17A1 or other related enzymes.

CYP21A2 (21-hydroxylase): This enzyme is essential for the synthesis of glucocorticoids and mineralocorticoids from progesterone. nih.gov

While the specific enzymatic steps leading directly to Pregna-5,20-dien-3beta-ol are not fully elucidated in all biological systems, the involvement of various hydroxylases, dehydrogenases, and lyases is evident in the broader context of pregnane biosynthesis. nih.govnih.gov The fetus, for example, is highly active in converting pregnanes to androstanes through processes like 16-hydroxylation. hormonebalance.org

Pregna-5,20-dien-3beta-ol can be considered an intermediary metabolite within the complex web of steroid hormone synthesis. nih.govnih.gov Its structural similarity to other key pregnene derivatives positions it within the synthetic cascades. For example, the related compound 5-pregnene-3beta,20beta-diol has been identified as an intermediate in the formation of 16-unsaturated C19 steroids from pregnenolone. nih.gov This suggests that Pregna-5,20-dien-3beta-ol could also serve as a transient compound that is further metabolized to other steroids. The dynamic nature of steroid metabolism allows for the formation of a wide array of structurally diverse compounds, each with potential biological significance. bioscientifica.com

Isolation and Identification from Natural Sources

Beyond its potential endogenous formation, Pregna-5,20-dien-3beta-ol and its derivatives have been successfully isolated from various natural, particularly marine, sources.

Soft corals have proven to be a rich source of novel secondary metabolites, including a diverse array of steroids. mdpi.com Several species of soft corals have been found to contain pregnane-type steroids. For instance, 5α-pregna-1,20-dien-3-one has been isolated from soft corals of the genera Capnella, Scleronephthya, Spongodes, Sinularia, and Alcyonium. nih.govresearchgate.net Another related compound, pregna-1,4,20-trien-3-one, has been isolated from the Pacific octocoral Carijoa multiflora. mdpi.com The presence of these and other pregnane derivatives in soft corals highlights the unique biosynthetic capabilities of these marine invertebrates. mdpi.commdpi.combioline.org.br

The structure of Pregna-5,20-dien-3beta-ol is also recognized as an aglycone moiety in more complex natural products. An aglycone is the non-sugar component of a glycoside. The term "muricin aglycone" has been used in the literature to refer to pregna-5,20-dien-3β-ol, indicating its derivation from the chemical degradation of larger saponin (B1150181) molecules. researchgate.net For example, muricins, a class of saponins, have been found to yield pregna-5,20-dien-3β-ol upon degradation. researchgate.net This association underscores the role of this pregnane derivative as a building block for more complex natural products found in various organisms.

Chemical Synthesis and Derivatization Strategies

Total and Partial Synthetic Approaches to Pregna-5,20-dien-3beta-ol

The construction of the Pregna-5,20-dien-3beta-ol molecule can be achieved through both total synthesis, building the molecule from simpler precursors, and partial synthesis, modifying existing steroid skeletons. sci-hub.se

A notable total synthesis of a related pregnene, (+)-03219A, highlights the complexity and strategic planning involved. nih.gov This synthesis commenced from epichlorohydrin (B41342) and progressed through an ent-estrane intermediate before a series of rearrangements led to a nat-androstane, which was then converted to the final product. nih.gov Key steps included an oxidative dearomatization and a formal inversion of the C13 quaternary center. nih.gov

Partial synthesis, on the other hand, often starts from readily available steroid precursors like dehydroepiandrosterone (B1670201) acetate (B1210297) or 16-dehydropregnenolone (B108158) acetate. gla.ac.ukresearchgate.net An improved route to Pregna-5,20-dien-3beta-ol has been developed, and comprehensive NMR data for the aglycone and related pregnene derivatives have been reported. researchgate.net One approach involves the treatment of dehydroandrosterone (B141766) acetate with ethoxyethynylmagnesium bromide, followed by acid rearrangement and hydrolysis to yield 3beta-hydroxypregna-5:17-dien-21-carboxylic acid, an intermediate that can lead to the desired pregnadiene structure. gla.ac.uk

The synthesis of β-(pregna-5,20-diene-3β-yl)-D-xylopyranoside was successfully achieved starting from 16-dehydropregnenolon-3β-yl acetate in six steps. researchgate.net Key reactions in this synthesis were the selective reduction of an α,β-unsaturated ketone, a Shapiro reaction, and a Koenig-Knorr reaction. researchgate.net

Methodologies for Regioselective and Stereoselective Double Bond Introduction and Functionalization

Achieving regioselectivity and stereoselectivity is paramount in steroid synthesis to ensure the correct placement and orientation of double bonds and functional groups. mdpi.comsaskoer.ca

Double Bond Introduction: The introduction of the Δ⁵ double bond is a common feature, often originating from the starting material, such as pregnenolone (B344588). The C20 exocyclic double bond can be introduced via several methods, including the Wittig reaction on a C20-ketone. nih.gov For instance, the synthesis of (+)-03219A involved a Wittig olefination to install the side chain. nih.gov Another method involves the Shapiro reaction, which was utilized in the synthesis of a pregnadiene glycoside. researchgate.net

Functionalization: Stereoselective functionalization is crucial for defining the biological activity of the steroid. For example, hydroxyl-directed hydrogenation using Crabtree's catalyst can selectively reduce a C14-C15 alkene, setting the desired stereochemistry at the C/D ring junction. nih.gov The introduction of hydroxyl groups can be achieved through various oxidative methods. Dioxiranes have been shown to be effective for site- and stereoselective hydroxylation at various positions in the pregnane (B1235032) and androstane (B1237026) steroid skeletons. tandfonline.com

Strategic Reductive and Oxidative Transformations in Pregnane Synthesis

Reductive and oxidative reactions are fundamental tools in the synthesis of pregnane derivatives, allowing for the interconversion of functional groups and the construction of key structural features. jchemrev.com

Reductive Transformations:

Hydrogenation: Catalytic hydrogenation is widely used to reduce double bonds. For instance, palladium-catalyzed hydrogenation of 11α-hydroxyprogesterone can stereoselectively produce the 5α-H isomer. google.com

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) are used for the reduction of esters and ketones. mdpi.com The reduction of a C17 ketone followed by stereochemical inversion of the resulting alcohol was a key step in the synthesis of (+)-03219A. nih.gov The Wolff-Kishner reduction is another method used to convert carbonyl groups into methylene (B1212753) groups under basic conditions. wikipedia.org

Dissolving Metal Reductions: A dissolving metal reduction was employed to establish a trans-fused A/B-ring system and a C3 β-hydroxy group in a synthetic route to a marine pregnene. nih.gov

Oxidative Transformations:

Oxidative Cleavage: Ozonolysis is a powerful tool for cleaving double bonds. In one synthesis, ozonolytic cleavage of a tetrasubstituted alkene yielded a diketone, which was a precursor for creating the desired C17 ketone functionality. nih.gov

Oxidation of Alcohols: The Ley-Griffith oxidation has been used for the mild oxidation of a 12β-hydroxy intermediate to a ketone while preserving other sensitive functional groups. rsc.org

Epoxidation: Epoxidation of a double bond followed by ring-opening is a common strategy to introduce functional groups stereoselectively. researchgate.net

Application of Catalyst Systems in Pregnane Synthesis (e.g., Rhodium, Palladium-charcoal)

Catalyst systems play a pivotal role in achieving high efficiency and selectivity in pregnane synthesis. iitm.ac.in

Rhodium Catalysts: Rhodium catalysts, such as Crabtree's catalyst ([Rh(COD)(PCy₃)]PF₆), are particularly effective for the stereoselective hydrogenation of alkenes, directed by a nearby hydroxyl group. nih.gov This was demonstrated in the selective reduction of the C14–C15 alkene in a tetracyclic intermediate. nih.gov Rhodium catalysts are also used in hydroformylation and carbon-carbon bond formation reactions. samaterials.com

Palladium-on-Charcoal (Pd/C): Palladium on charcoal is a versatile catalyst for hydrogenation reactions. nih.gov It is used for the reduction of double bonds and can, under specific conditions, achieve stereoselectivity. For example, the hydrogenation of 11α-hydroxyprogesterone over palladium on charcoal yields the 5α-pregnane derivative with high stereoselectivity. google.com Palladium-based catalysts are also extensively used in cross-coupling reactions like the Sonogashira reaction for forming carbon-carbon bonds. nih.gov

Ruthenium Catalysts: Ruthenium catalysts are employed for stereoselective reductions. For example, a ruthenium-catalyzed reduction of a 3-keto group can provide the 3α-hydroxy isomer with good stereoselectivity. google.com

Synthesis of Pregna-5,20-dien-3beta-ol Derivatives and Analogues

The derivatization of Pregna-5,20-dien-3beta-ol allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced biological properties.

Chemical Modification at the 3-Position

The 3β-hydroxyl group is a common site for modification.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. For example, 3β-acetoxy-5,20-pregnadiene has been synthesized from Pregna-5,20-dien-3beta-ol. researchgate.net Silylation, such as with tert-butyldimethylsilyl chloride (TBDMSCl), is often used as a protective group strategy during multi-step syntheses. nih.govmdpi.com

Glycosylation: The synthesis of pregnane glycosides involves the coupling of a sugar moiety to the 3-hydroxyl group. The Koenig-Knorr reaction is a classical method for achieving this transformation, as demonstrated in the synthesis of β-(pregna-5,20-diene-3β-yl)-D-xylopyranoside. researchgate.net

Oxidation: The 3β-hydroxyl group can be oxidized to a 3-keto group, which can then be used for further transformations.

Side Chain Modifications and Homologation at C20

The C20 position offers another key site for structural diversification.

Homologation: The side chain at C17 can be extended (homologated). For example, pregn-5-en-3β-ol-20-one can be converted to a steroidal 5,7-diene with a partially or completely C20-homologated side chain. google.com

Functional Group Interconversion: The exocyclic double bond at C20 can be subjected to various reactions. Hydroboration-oxidation can convert the vinyl group into a primary alcohol. nih.gov

Synthesis of Heterocyclic Derivatives: The side chain can be elaborated to form heterocyclic rings. For instance, isoxazole (B147169) derivatives have been synthesized from ynones derived from pregnane precursors. mdpi.com

Control of Stereochemistry in Derivatization Reactions

The precise control of stereochemistry is a critical aspect of the derivatization of pregna-5,20-dien-3β-ol and related pregnane skeletons, as the biological activity of the resulting compounds is often highly dependent on their three-dimensional structure. Researchers have developed various strategies to influence the stereochemical outcome of reactions at different positions of the steroid nucleus and the side chain.

A significant focus has been on the stereochemistry at the C-17 and C-20 positions. For instance, the synthesis of [17(20)Z]- and [17(20)E]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides has been achieved from pregnenolone. This process involves the transformation of pregnenolone into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one, which then reacts with various amino alcohols. The reaction yields a mixture of the [17(20)E]- and [17(20)Z]-isomers, which can be separated. The distinct orientation of the nitrogen-containing substituents in these isomers relative to the steroid backbone allows for their clear identification using NMR spectroscopy. nih.gov

Further stereochemical control is demonstrated in the cyclization of these amides. The [17(20)E]-isomers can be cyclized to form [17(20)E]-oxazolines using phosphorus oxychloride in pyridine. nih.gov This highlights how the initial stereochemistry of the double bond at C-17(20) dictates the stereochemical outcome of subsequent cyclization reactions.

Another key area of stereochemical control is the introduction of substituents at C-20. Processes have been developed to produce steroid and vitamin D derivatives with an "unnatural" C-20 configuration (typically S-stereochemistry) from pregnenolone. google.com For example, the reaction of the 3-tetrahydropyranyl (THP) ether of pregnenolone with dimethylsulfonium methylide has been shown to produce the corresponding 20[S]-epoxide with a diastereoselectivity of approximately 19:1 over the 20[R]-epimer. google.com This high degree of stereoselectivity is crucial for synthesizing biologically active molecules with specific spatial arrangements.

The stereochemistry of reactions involving the steroid's D-ring has also been a subject of investigation. A new synthetic route for trans-3-hydroxy-16,17-seco-pregna-5,17(20)-dien-16-al utilizes a Grob fragmentation as the key step, which proceeds with high stereoselectivity. researchgate.net The trans periplanar arrangement of the leaving group (p-toluenesulfonyl) and the 16β-alcoholate ensures the formation of the trans product. researchgate.net

Below is a data table summarizing examples of stereocontrolled derivatization reactions of pregnane derivatives.

| Starting Material | Reagents and Conditions | Product(s) | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one | Ethanolamine, 2-methyl-2-aminopropanol, or (1-aminocyclohexyl)methanol | Mixture of [17(20)E]- and [17(20)Z]-pregna-5,17(20)-dien-21-(2-hydroxy)-oyl amides | Formation of separable E/Z isomers at the C17(20) double bond. | nih.gov |

| [17(20)E]-pregna-5,17(20)-dien-21-(2-hydroxy)-oyl amides | POCl₃ in pyridine | [17(20)E]-oxazolines | Retention of the E-configuration during cyclization. | nih.gov |

| 3-THP ether of pregnenolone | Dimethylsulfonium methylide in DMF at room temperature | 20[S]-epoxide | High diastereoselectivity (approx. 19:1) for the 20[S] isomer. | google.com |

| 3β,16β-diacetoxy-20R-p-toluenesulfonyloxypregn-5-ene | Refluxing in methanolic potassium hydroxide | trans-3β-hydroxy-16,17-seco-pregna-5,17(20)-dien-16-al | High stereoselectivity for the trans isomer via Grob fragmentation. | researchgate.net |

Ring System Functionalization and Structural Diversification

The functionalization of the steroid ring system of pregna-5,20-dien-3β-ol and its precursors is a powerful strategy for creating a diverse range of structurally and biologically active molecules. Modifications can be introduced into the A, B, C, and D rings, as well as the side chain, leading to compounds with novel properties.

One common approach is the modification of the B-ring to introduce a 5,7-diene system. This is a crucial step in the synthesis of vitamin D analogs. google.com The process can start from pregnenolone, which is converted to a steroidal 5,7-diene. This diene can then undergo a well-established photochemical and thermal process to yield vitamin D derivatives. google.com The B-ring 5,7-diene system can be further modified, particularly through oxidative reactions, to produce steroids with highly functionalized or even cleaved B-rings. google.com

Functionalization of the C-ring has also been explored. For example, the allylic oxidation of 3β-acetoxypregna-5,16-diene-20-one can yield 3β-acetoxypregna-5,16-diene-7,20-dione, introducing a keto group at the C-7 position. researchgate.net Another strategy involves the Beckmann rearrangement of the (Z)-oxime of a 6-oxo derivative with a 5α-configuration to produce a lactam with the nitrogen atom incorporated into the 7-position, thus creating a 7-aza-5α-pregnane derivative. researchgate.net

The D-ring and the attached side chain are frequent targets for structural diversification. The Claisen condensation of pregn-5-en-20-one and pregn-5,16-dien-20-one with dimethyl oxalate (B1200264) leads to highly reactive 1,3-diketone derivatives. These intermediates can be readily transformed into various steroidal pyrazoles. researchgate.net Ring D modification of pregnenolone through its reaction with cyanoacetylhydrazine gives a hydrazide-hydrazone derivative, which can undergo further heterocyclization to yield pyrazole (B372694), pyridine, thiazole, and thiophene (B33073) derivatives of pregnenolone. researchgate.net

Furthermore, the introduction of various substituents at different positions of the steroid nucleus contributes to structural diversification. For instance, a series of substituted 3α-hydroxy-3β-(phenylethynyl)pregnan-20-ones have been synthesized. researchgate.net

Microbial catalysis offers an effective tool for structural modifications that can be difficult to achieve through conventional chemical synthesis. researchgate.net Fungal strains have been shown to catalyze reactions such as 7α-, 7β-, and 11α-hydroxylation of pregnenolone. researchgate.net Some microorganisms can also convert the 3β-hydroxy-5-ene moiety to a 3-keto-4-ene system. researchgate.net These biocatalytic methods expand the possibilities for structural diversification of the pregnane skeleton.

The table below provides examples of ring system functionalization and the resulting structural diversification.

| Starting Material/Precursor | Reaction/Method | Functionalized Product(s) | Type of Functionalization/Diversification | Reference |

|---|---|---|---|---|

| Pregnenolone | Multi-step chemical synthesis | Pregna-5,7-dien-3β-ol derivatives | B-ring functionalization (introduction of 5,7-diene). | google.com |

| 3β-acetoxypregna-5,16-diene-20-one | Allylic oxidation | 3β-acetoxypregna-5,16-diene-7,20-dione | C-ring functionalization (introduction of C-7 keto group). | researchgate.net |

| Pregn-5-en-20-one and pregn-5,16-dien-20-one | Claisen condensation with dimethyl oxalate followed by reaction with hydrazines | Steroidal pyrazoles | D-ring modification to form a fused pyrazole ring. | researchgate.net |

| Pregnenolone | Reaction with cyanoacetylhydrazine followed by heterocyclization | Pyrazole, pyridine, thiazole, and thiophene derivatives of pregnenolone | D-ring modification to form various heterocyclic systems. | researchgate.net |

| Pregnenolone | Microbial catalysis (e.g., with Aspergillus niger) | 7α-, 7β-, 11α-hydroxypregnenolone, progesterone (B1679170) | Biotransformation leading to hydroxylation and oxidation. | researchgate.net |

Metabolic Transformations and Bioconversions

Enzymatic Metabolism of Pregna-5,20-dien-3beta-ol and Related Pregnanes

The enzymatic metabolism of pregnanes is primarily carried out by a superfamily of enzymes known as cytochrome P450s, which are involved in a wide range of oxidative reactions. diva-portal.org Other key processes include dehydrogenation, isomerization, acetylation, and deacetylation, which are critical for the bioactivation and detoxification of these steroids.

Role of Cytochrome P450 Enzymes in Pregnane (B1235032) Metabolism

Cytochrome P450 (CYP) enzymes are central to the metabolism of steroids, including those of the pregnane series. researchgate.netmdpi.com These heme-containing monooxygenases are found in most tissues, with high concentrations in the liver and are involved in the synthesis and breakdown of a vast array of molecules. news-medical.net In humans, approximately one-quarter of the 57 CYP enzymes are primarily involved in steroid metabolism. mdpi.com

Key CYP enzymes involved in pregnane metabolism include:

CYP11A1 (P450scc): This enzyme initiates the synthesis of all steroid hormones by converting cholesterol to pregnenolone (B344588). semanticscholar.org It can also act on 7-dehydrocholesterol (B119134) to produce 7-dehydropregnenolone. semanticscholar.orgbibliotekanauki.pl

CYP17A1: This enzyme exhibits both 17α-hydroxylase and 17,20-lyase activities, converting pregnenolone and progesterone (B1679170) into their 17α-hydroxy derivatives and subsequently to dehydroepiandrosterone (B1670201) and androstenedione, respectively. mdpi.comnih.gov

CYP21A2: Primarily responsible for the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, essential steps in the synthesis of mineralocorticoids and glucocorticoids. nih.gov

CYP3A4: A major drug-metabolizing enzyme, CYP3A4 is also involved in the 6β-hydroxylation of progesterone. mdpi.compnas.org

The expression and activity of these enzymes are regulated by nuclear receptors such as the Pregnane X Receptor (PXR), which acts as a sensor for a wide range of xenobiotics and endogenous ligands. pnas.orgmdpi.comnih.gov Activation of PXR can lead to increased metabolism of various drugs and steroids. pnas.orgsemanticscholar.orgnih.gov

Table 1: Key Cytochrome P450 Enzymes in Pregnane Metabolism

| Enzyme | Function | Substrates | Products |

| CYP11A1 | Side-chain cleavage | Cholesterol, 7-Dehydrocholesterol | Pregnenolone, 7-Dehydropregnenolone |

| CYP17A1 | 17α-hydroxylation, 17,20-lyase activity | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, DHEA, 17α-Hydroxyprogesterone, Androstenedione |

| CYP21A2 | 21-hydroxylation | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol |

| CYP3A4 | 6β-hydroxylation | Progesterone, various drugs | 6β-Hydroxyprogesterone |

Hydroxylation and Epoxidation Pathways

Hydroxylation is a primary metabolic pathway for pregnanes, catalyzed by CYP enzymes. diva-portal.org This reaction introduces a hydroxyl group into the steroid nucleus, increasing its polarity and facilitating excretion. Common sites of hydroxylation include C-6, C-7, C-11, C-16, C-17, and C-21. mdpi.com For instance, CYP7B1 has been shown to be involved in the 7α-hydroxylation of dehydroepiandrosterone. diva-portal.org

Epoxidation, the formation of an epoxide ring, is another oxidative transformation catalyzed by CYP enzymes, although it is less common for physiological steroid substrates. nih.govnih.gov However, studies using steroid analogues with unsaturated bonds have revealed the epoxidation capabilities of certain steroidogenic P450s. For example, CYP17A1 can catalyze the 16α,17-epoxidation of pregna-4,16-diene-3,20-dione. nih.govnih.gov Research has also shown that CYP17A1 can 21-hydroxylate and 16α,17-epoxidize 16,17-dehydropregnenolone (pregna-5,16-diene-3β-ol-20-one). nih.govnih.gov Fungi such as Curvularia lunata have also been shown to perform epoxidation reactions on unsaturated steroid substrates. tandfonline.com

Dehydrogenation and Isomerization Processes

Dehydrogenation and isomerization are critical enzymatic reactions in steroid metabolism. The conversion of pregnenolone to progesterone involves both a dehydrogenation and an isomerization step, catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. nih.gov This enzyme requires NAD+ as a cofactor for the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ5 double bond to the Δ4 position. nih.gov

Microbial systems, such as Nocardioides simplex, are also capable of carrying out dehydrogenation reactions, for example, at the C1-C2 position of the steroid nucleus. researchgate.net Oxidative dehydrogenation can also lead to the aromatization of cyclic dienes. noah.nrw Isomerization can also be a key step preceding dehydrogenation in some microbial transformations. noah.nrw

Acetylation and Deacetylation Mechanisms

Acetylation and deacetylation are post-translational modifications that can regulate the activity of proteins involved in pregnane metabolism, such as the Pregnane X Receptor (PXR). nih.govnih.gov PXR is known to be acetylated in its basal state, and ligand activation can lead to its deacetylation. core.ac.uk The enzyme SIRT1, a NAD-dependent deacetylase, has been shown to partially mediate the deacetylation of PXR. nih.govnih.govosti.gov This modification of PXR can influence its transcriptional activity and, consequently, the expression of drug-metabolizing enzymes. core.ac.uk

Enzymatic deacetylation is also a reaction that can occur directly on steroid molecules. For example, microbial conversions of acetylated pregnane derivatives can involve deacetylation steps. researchgate.net Lipases are another class of enzymes capable of catalyzing the deacetylation of androstane (B1237026) and pregnane derivatives. researchgate.net

Microbial Biotransformation Studies of Pregnanes

Microorganisms, including fungi and bacteria, are widely used in the biotransformation of steroids due to their ability to perform highly specific and selective reactions under mild conditions. orientjchem.orgacs.org These biocatalytic conversions are a valuable tool in the synthesis of novel and known steroid derivatives. researchgate.netresearchfloor.org

Biocatalytic Conversions by Fungi and Bacteria

Fungi and bacteria possess a diverse range of enzymes, including cytochrome P450 monooxygenases, that can modify the pregnane skeleton in various ways. orientjchem.orgresearchgate.net These transformations include hydroxylation, dehydrogenation, side-chain cleavage, and epoxidation. mdpi.comresearchgate.netnih.gov

Fungal Biotransformations: Filamentous fungi are particularly well-studied for their ability to hydroxylate pregnanes at various positions. mdpi.com For instance, Isaria farinosa has been shown to hydroxylate 3-oxo-4-ene pregnanes at the 6β position and 3-hydroxy-5-ene pregnanes at the C-7 position. mdpi.com Aspergillus ochraceus can catalyze the 11α-hydroxylation of canrenone. researchgate.net Some fungal strains can convert pregnenolone into 7α-hydroxypregnenolone and 7α,11α-dihydroxy-pregnenolone. researchgate.net

Bacterial Biotransformations: Bacteria are also employed in steroid biotransformations. Nocardioides simplex is known for its 1(2)-dehydrogenase activity on 3-ketosteroids. researchgate.net Rhodococcus species have demonstrated high catalytic activity in the Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone. researchfloor.org

Table 2: Examples of Microbial Biotransformations of Pregnanes

| Microorganism | Substrate | Major Product(s) | Reaction Type |

| Isaria farinosa | 3-oxo-4-ene pregnanes | 6β-hydroxy derivatives | Hydroxylation |

| Isaria farinosa | Pregnenolone | 7-hydroxy derivatives | Hydroxylation |

| Aspergillus ochraceus | Canrenone | 11α-hydroxycanrenone | Hydroxylation |

| Nocardioides simplex | 3-ketosteroids | 1(2)-dehydro derivatives | Dehydrogenation |

| Rhodococcus coprophilus | Cortisone, Hydrocortisone | Prednisone, Prednisolone | Dehydrogenation |

These microbial transformations offer a green and efficient alternative to chemical synthesis for the production of valuable steroid compounds. davidmoore.org.uk

Biological Roles and Molecular Mechanisms Preclinical and Mechanistic Focus

Role in Endogenous Steroid Precursor Pools

Pregna-5-20-dien-3beta-ol and its related pregnane (B1235032) structures are integral components of the complex network of endogenous steroidogenesis. These compounds serve as intermediates and precursors, influencing the direction and flow of metabolic pathways. Research has shown that the metabolism of pregnenolone (B344588), a primary steroid precursor, can be channeled through different routes depending on the enzymatic environment. For instance, pregnenolone can be metabolized to pregn-5-ene-3beta,20alpha-diol, which can then be converted to 20alpha-hydroxypregn-4-en-3-one. nih.gov This pathway effectively diverts pregnenolone away from the direct synthesis of progesterone (B1679170). nih.gov The relative activities of enzymes such as 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy-delta(5)-steroid dehydrogenase, along with the concentrations of their respective coenzymes (NADPH and NAD+), determine the predominant metabolic route. nih.gov This redirection of pregnenolone metabolism is a critical regulatory mechanism, for example, in controlling the cessation of progesterone secretion that precedes major physiological events like parturition. nih.gov

Interactions with Steroidogenic Enzymes and Pathways

The interaction of pregnane derivatives with steroidogenic enzymes is a key area of research, particularly for the development of enzyme inhibitors. These interactions are highly specific, depending on the structure of both the steroid and the enzyme's active site.

Derivatives of pregna-5,17(20)-diene have been investigated as potential inhibitors of 17α-hydroxylase/17,20-lyase (CYP17A1), a crucial enzyme in the biosynthesis of androgens. researchgate.netnih.gov Mechanistic studies reveal that the inhibitory action of these compounds involves direct interaction with the enzyme's active site. For example, novel oxazolinyl derivatives of [17(20)E]-pregna-5,17(20)-diene have been shown to coordinate with the heme iron of CYP17A1, a mechanism similar to that of the established inhibitor abiraterone. nih.gov

Molecular docking and spectral analysis indicate that the binding of these inhibitors can cause an isomerization of the compound to the energetically less favorable 17(20)Z-isomer to achieve optimal positioning within the active site. researchgate.netnih.gov The structure of the side chain significantly influences binding and inhibitory potency. The presence of bulky substituents, such as two methyl groups at the C4' position of the oxazoline (B21484) ring, can impair ligand binding by preventing the coordination of the oxazoline nitrogen with the heme iron. researchgate.netnih.gov In contrast, less sterically hindered derivatives show inhibitory activity comparable to abiraterone. nih.gov

Table 1: Inhibitory Activity of Pregna-5,17(20)-diene Derivatives on CYP17A1

| Compound | Description | IC50 (μM) |

|---|---|---|

| Compound 1 | 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',5'-dihydro-1',3'-oxazole | 0.9 ± 0.1 |

| Compound 2 | 2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'-oxazole | 13 ± 1 |

| Abiraterone | 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol (Reference Inhibitor) | 1.3 ± 0.1 |

Data sourced from preclinical in vitro assays. nih.gov

The precise structure of a steroid molecule dictates whether it can act as a substrate for a particular enzyme. In studies using rat testicular microsomes, the substrate specificity of the enzyme system responsible for cleaving the side chain of C21 steroids (a key step in androgen biosynthesis) was examined. nih.gov It was found that 5-pregnen-3beta-ol, a C-20-deoxy analog of pregnenolone, could be converted to testosterone (B1683101), indicating it was a viable substrate. nih.gov However, when another analog, 5,20-pregnadien-3beta-ol, was incubated with the same enzyme preparation, it was not converted into testosterone. nih.gov This finding demonstrates the stringent structural requirements of the enzyme's active site and establishes that 5,20-pregnadien-3beta-ol does not serve as a substrate within this specific biosynthetic pathway for testosterone production. nih.gov

Mechanistic Investigations of Receptor Interactions for Related Derivatives

Derivatives of pregnane steroids, often referred to as neurosteroids, are known to interact with neuronal receptors, most notably the GABA-A receptor. The nature of this interaction is highly dependent on the steroid's three-dimensional structure.

Ligand binding assays are a primary tool for investigating the interaction between neurosteroids and the GABA-A receptor complex. Studies have utilized techniques such as measuring the potentiation of [3H]flunitrazepam binding to assess the modulatory effects of these steroids. nih.gov Research on pregnanolone (B1679072) isomers has revealed that epipregnanolone (B113913) (5beta-pregnan-3beta-ol-20-one), the 3-beta isomer, acts as a competitive inhibitor of the potentiation caused by its 3-alpha counterpart, pregnanolone. nih.gov This suggests that while both isomers may bind to a neurosteroid site on the receptor, they elicit opposing effects. Epipregnanolone was found to be a specific antagonist at this site, demonstrating that subtle changes in stereochemistry can profoundly alter the functional outcome of receptor binding. nih.gov Further studies on synthetic derivatives, such as 3alpha-hydroxy-3beta-(phenylethynyl)pregnan-20-ones, have identified compounds with high affinity for the neurosteroid site on GABA-A receptors, as determined by their ability to inhibit [35S]TBPS binding in rat brain membranes. nih.gov

The structure-activity relationship (SAR) for neurosteroid modulation of the GABA-A receptor is well-defined, with the stereochemistry at the C3 position being a critical determinant of activity. nih.gov

A consistent finding across numerous studies is that a 3α-hydroxy group is essential for the positive allosteric modulation and direct activation of GABA-A receptors. nih.gov Steroids with this configuration, such as allopregnanolone, are potent positive modulators. nih.gov In stark contrast, their 3β-hydroxy epimers, which would include the parent structure of this compound, are typically inactive or function as antagonists at the neurosteroid binding site. nih.govnih.gov Electrophysiological studies on extrasynaptic GABA-A receptors confirmed that C3β-OH epimers were inactive in activating tonic currents, highlighting the obligatory nature of the C3α-OH group for functional agonistic activity. nih.gov This strict structural requirement forms the cornerstone of the SAR for neurosteroid activity at the GABA-A receptor.

Table 2: Structure-Activity Relationship (SAR) of Pregnane Derivatives at the GABA-A Receptor

| Structural Feature | Effect on GABA-A Receptor Modulation | Example Compound(s) |

|---|---|---|

| 3α-Hydroxy Group | Essential for positive allosteric modulation and direct activation. | Allopregnanolone, Pregnanolone |

| 3β-Hydroxy Group | Leads to inactivity or antagonistic activity at the neurosteroid site. | Epipregnanolone |

| Substituents at 3β-position | Can produce high-affinity ligands, with activity dependent on the specific substituent. | 3β-(phenylethynyl)-substituted steroids |

This table summarizes general findings from multiple preclinical studies. nih.govnih.govnih.gov

Observed Biological Activities in Preclinical Models and In Vitro Systems

The pregnane scaffold, a foundational structure in a vast number of biologically active steroids, has been the subject of extensive preclinical research. The specific compound, this compound, belongs to this large family of molecules. Investigations into the biological activities of pregnane derivatives have revealed a range of effects, particularly in the modulation of cellular processes and enzyme inhibition. The following sections detail the observed activities of compounds structurally related to this compound in various in vitro and preclinical settings.

Cellular Growth Modulation and Antiproliferative Effects in Specific Cell Lines

A significant area of research for pregnane steroids has been their potential to modulate cellular growth and exert antiproliferative effects on various cancer cell lines. While direct studies on this compound are limited, a substantial body of evidence demonstrates the cytotoxic and antiproliferative activities of structurally similar pregnane derivatives.

Research into novel pregnane steroids isolated from natural sources has identified several compounds with notable activity. For instance, new 15-keto pregnane glycosides isolated from Solenostemma argel were shown to reduce VEGF-induced cell proliferation in Kaposi's sarcoma cells in a dose-dependent manner. nih.gov Similarly, pregnane steroids extracted from Aglaia pachyphylla have been evaluated for their cytotoxic effects against MCF-7 breast cancer cell lines. rsc.orgrsc.org In these studies, compounds such as Aglaiasterol B demonstrated measurable, albeit categorized as inactive, cytotoxic activity. rsc.orgrsc.org

Further studies have explored the antiproliferative effects of pregnane derivatives against a panel of human cancer cell lines. The latex of Caralluma speciosa exhibited cytotoxic effects against the MCF-7 (breast cancer) cell line and antiproliferative effects on the A427 (lung cancer) cell line, with a pregnane glycoside identified as a potential contributor to this activity. Synthetic derivatives of progesterone, which shares the pregnane skeleton, have also been developed and tested. Novel progesterone derivatives with ester or carbamate (B1207046) functions showed potent cytotoxic activity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines. nih.gov Another study highlighted that the steroidal aglycone calotropone, a pregnanone from Calotropis gigantea, had an inhibitory effect on chronic myelogenous leukemia (K562) and human gastric cancer (SGC-7901) cell lines. mdpi.com

The antiproliferative action of progesterone and its metabolites, which are pregnane derivatives, has also been investigated. It has been observed that 4-pregnene metabolites can suppress cell proliferation in MCF-7 and MCF-10A breast cell lines, while their 5α-reduced counterparts can stimulate it, suggesting that the specific structure of the pregnane steroid is critical to its effect on cellular growth. researchgate.net

The following table summarizes the observed antiproliferative activities of various pregnane steroids on different cancer cell lines.

| Compound/Extract | Cell Line | Activity |

| 15-Keto Pregnane Glycosides | Kaposi's Sarcoma | Reduced cell proliferation |

| Aglaiasterol B | MCF-7 (Breast Cancer) | Cytotoxic activity (IC50 = 228 μM) rsc.orgrsc.org |

| Caralluma speciosa Latex Extract | MCF-7 (Breast Cancer) | Cytotoxic |

| Caralluma speciosa Latex Extract | A427 (Lung Cancer) | Antiproliferative |

| Progesterone Derivative (with carbamate at C-17) | PC-3 (Prostate Cancer) | High cytotoxicity (96.6%) nih.gov |

| Progesterone Derivatives (with ester at C-3) | MCF-7 (Breast Cancer) | High cytotoxicity (100%) nih.gov |

| Calotropone | K562 (Leukemia), SGC-7901 (Gastric Cancer) | Inhibitory effect mdpi.com |

| 4-Pregnene Metabolites | MCF-7, MCF-10A (Breast) | Suppressed cell proliferation researchgate.net |

Enzyme Inhibition Profiles (e.g., Cholinesterase Inhibition by Pregnane-Type Alkaloids)

Pregnane-type alkaloids, a class of compounds that includes this compound, have been identified as inhibitors of various enzymes. A notable example is the inhibition of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Phytochemical investigations into plants like Sarcococca hookeriana have led to the isolation of several pregnane-type steroidal alkaloids that exhibit significant cholinesterase inhibitory activity. These compounds have been shown to inhibit both AChE and BChE in a concentration-dependent manner. The potency of this inhibition varies based on the specific structural features of the alkaloid.

For example, a study on steroidal alkaloids from Sarcococca hookeriana reported a range of inhibitory activities against both acetylcholinesterase and butyrylcholinesterase, with IC50 values (the concentration of an inhibitor where the response is reduced by half) extending into the low micromolar range. This demonstrates that the pregnane structure can serve as a scaffold for potent enzyme inhibitors. The table below presents the inhibitory concentrations (IC50) for several pregnane-type alkaloids against AChE and BChE.

| Compound | Target Enzyme | IC50 (μM) |

| Pregnane Alkaloid Derivatives | Acetylcholinesterase (AChE) | 1.5 - 148.2 |

| Pregnane Alkaloid Derivatives | Butyrylcholinesterase (BChE) | 0.6 - 100.2 |

Research Tool Applications in the Study of Steroid Hormones and Their Receptors

Steroids with the pregnane backbone, including this compound, serve as valuable research tools for investigating the roles and mechanisms of steroid hormones and their receptors. Their structural similarity to endogenous hormones allows them to be used as precursors in the synthesis of more complex steroids or as probes to study metabolic pathways.

The metabolism of pregnenolone, a key precursor in steroidogenesis, can be redirected towards different end products depending on the activity of enzymes like 20α-hydroxy steroid dehydrogenase and 3β-hydroxy-Δ⁵-steroid dehydrogenase. Studying compounds like pregn-5-ene-3β,20α-diol, which is structurally very similar to this compound, helps elucidate these complex metabolic pathways that control the synthesis of crucial hormones like progesterone. nih.gov

Furthermore, the basic pregnane skeleton is often chemically modified to create derivatives with specific biological activities. These synthetic analogs are instrumental in structure-activity relationship (SAR) studies, which aim to understand how specific chemical features of a molecule influence its interaction with biological targets like steroid receptors. By systematically altering the structure of the pregnane core and observing the resulting changes in biological activity, researchers can map the binding sites of receptors and design more potent and selective drugs. The World Anti-Doping Agency's (WADA) extensive list of prohibited anabolic androgenic steroids, many of which are pregnane derivatives, underscores the profound biological effects these molecules can elicit and, by extension, their importance as research tools to understand these effects. molbase.com

Analytical Methodologies in Pregna 5,20 Dien 3beta Ol Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is the cornerstone of molecular structure analysis, providing detailed information about the connectivity, chemical environment, and functional groups within the Pregna-5,20-dien-3beta-ol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Pregna-5,20-dien-3beta-ol in solution.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For Pregna-5,20-dien-3beta-ol, key diagnostic signals would include: a multiplet around 3.5 ppm for the H-3 proton adjacent to the hydroxyl group; a signal for the olefinic proton at H-6 around 5.35 ppm; characteristic signals for the terminal vinyl group (H-21a, H-21b, and H-20); and two singlets for the angular methyl groups at C-18 and C-19.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov Pregna-5,20-dien-3beta-ol would exhibit 21 distinct signals corresponding to its 21 carbon atoms. Key resonances include the signal for C-3 bearing the hydroxyl group (approx. 71 ppm), the olefinic carbons C-5 and C-6 (approx. 140 ppm and 121 ppm, respectively), and the carbons of the C-17 vinyl group (C-20 and C-21). nih.gov

2D NMR Experiments : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment. COSY experiments establish proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in Pregna-5,20-dien-3beta-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~3.5 (m) | ~71.8 |

| C-5 | - | ~140.8 |

| C-6 | ~5.35 (br d) | ~121.7 |

| C-18 | ~0.6-0.7 (s) | ~12.0 |

| C-19 | ~1.0 (s) | ~19.4 |

| C-20 | ~5.8 (m) | ~140.0 |

Note: Values are predictions based on typical steroid chemical shifts and may vary depending on solvent and experimental conditions.

Mass spectrometry is vital for determining the molecular weight and elemental composition of Pregna-5,20-dien-3beta-ol and for its sensitive quantification in complex mixtures. The compound has a monoisotopic mass of 300.2453 Da. nih.gov

Mass Spectrometry (MS) : Electron Ionization (EI) is a common technique used in MS. The EI mass spectrum of Pregna-5,20-dien-3beta-ol would show a molecular ion peak (M⁺) at m/z 300. Characteristic fragmentation patterns for Δ⁵-3β-hydroxy steroids include the loss of a water molecule (M⁺ - H₂O, m/z 282), loss of a methyl group (M⁺ - CH₃, m/z 285), and more complex cleavages of the steroid rings.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile compounds. nih.gov For GC analysis, the 3-beta-hydroxyl group of Pregna-5,20-dien-3beta-ol typically requires derivatization, for instance, by silylation to form a trimethylsilyl (B98337) (TMS) ether. oup.commdpi.com This process increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and reproducible fragmentation patterns, which is essential for its identification in biological matrices like human hair or plasma. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is highly sensitive and specific, making it the method of choice for quantifying steroids in biological fluids. thermofisher.com Pregna-5,20-dien-3beta-ol can be separated from its isomers by liquid chromatography before being introduced into the mass spectrometer. thermofisher.com Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is ionized and then fragmented in the mass spectrometer. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), LC-MS/MS provides excellent selectivity and low limits of detection.

These spectroscopic methods provide information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of Pregna-5,20-dien-3beta-ol would display characteristic absorption bands confirming its key functional groups. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp² carbons of the double bonds would appear just above 3000 cm⁻¹, while those for the sp³ carbons of the steroid skeleton would be observed just below 3000 cm⁻¹. The C=C stretching vibrations for the two double bonds are expected in the 1640-1670 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Since the two double bonds at C-5 and C-20 are not conjugated, Pregna-5,20-dien-3beta-ol is not expected to show strong absorption in the 200-800 nm UV-Vis range. It would likely exhibit only weak end-absorption at wavelengths below 220 nm.

Table 2: Characteristic Infrared (IR) Absorption Bands for Pregna-5,20-dien-3beta-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) |

| C=C-H (Olefinic) | Stretching | 3010-3080 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the absolute and relative stereochemistry of a molecule. This technique provides a precise three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of every atom. For Pregna-5,20-dien-3beta-ol, with its multiple chiral centers within the steroid nucleus (C-3, C-8, C-9, C-10, C-13, C-14, and C-17), X-ray crystallography would provide unequivocal proof of its conformation and the specific stereochemical configuration at each center. While no public crystal structure data for this specific compound is currently available, this method remains the gold standard for absolute structure confirmation should a suitable single crystal be obtained.

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

Chromatographic techniques are essential for the isolation, purification, and analysis of Pregna-5,20-dien-3beta-ol, particularly for separating it from structurally similar steroids.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the separation and purification of steroids. hplc.eu Reversed-phase HPLC (RP-HPLC) is most commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol). google.compepolska.pl The separation is based on the differential partitioning of the analytes between the two phases. Specialized columns, such as those with biphenyl (B1667301) or polar-endcapped phases, can offer alternative selectivity and improved resolution for challenging separations of steroid isomers. thermofisher.comresearchgate.net

Gas Chromatography (GC) : As mentioned previously, GC is a high-resolution separation technique suitable for volatile compounds. nih.gov For the analysis of Pregna-5,20-dien-3beta-ol, derivatization of the polar hydroxyl group is a standard prerequisite to increase volatility and prevent peak tailing. nih.gov High-resolution capillary columns coated with nonpolar stationary phases are typically used to achieve efficient separation from other steroid metabolites. mdpi.com

Q & A

Basic: How can researchers ensure accurate structural characterization of Pregna-5-20-dien-3beta-ol?

Answer: Combine nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Validate results against synthetic standards and computational models (e.g., density functional theory) to resolve ambiguities .

Basic: What protocols optimize the synthesis of this compound for high purity?

Answer: Use stepwise synthesis with intermediates purified via column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity (>95%) via HPLC with UV detection at 210–240 nm. Include detailed characterization data (melting point, specific rotation) in supplementary materials to comply with journal guidelines .

Advanced: How should contradictory reports on the bioactivity of this compound be analyzed?

Answer: Conduct a systematic review using PRISMA guidelines to identify bias in study design (e.g., inconsistent dosing, model organisms). Perform subgroup analyses to isolate variables (e.g., metabolic stability, solvent effects) and apply GRADE criteria to evaluate evidence strength .

Advanced: What frameworks guide mechanistic studies of this compound's metabolic pathways?

Answer: Adopt the PICOT framework to define Population (e.g., hepatic cell lines), Intervention (enzyme induction), Comparison (wild-type vs. knockout models), Outcome (metabolite profiling), and Timeframe. Pair with in vitro assays (microsomal stability) and isotopic labeling to track metabolic fate .

Basic: What safety protocols are essential for handling this compound?

Answer: Use fume hoods for weighing solids, wear nitrile gloves, and store the compound at 2–8°C under inert gas. Follow OSHA-compliant disposal via licensed waste management services. Document exposure incidents with immediate medical consultation .

Advanced: How can receptor binding mechanisms of this compound be elucidated?

Answer: Employ surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations to map interaction sites. Validate findings with mutational analysis of receptor domains and competitive binding assays using radiolabeled analogs .

Basic: What analytical techniques quantify this compound in biological samples?

Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Validate methods per ICH guidelines (linearity range: 1–1000 ng/mL; recovery >85%) and include matrix effect assessments in plasma or tissue homogenates .

Advanced: How can batch-to-batch variability in synthesis be minimized?

Answer: Implement quality-by-design (QbD) principles, using design of experiments (DOE) to optimize reaction parameters (temperature, catalyst loading). Apply statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like enantiomeric excess .

Basic: How should experimental procedures ensure reproducibility?

Answer: Document methods in line with NIH guidelines, including reagent lot numbers, instrument calibration dates, and raw data in supplementary files. Use standardized units (e.g., molarity vs. weight/volume) and reference established protocols for common assays .

Advanced: What methodologies resolve stereochemical ambiguities in derivatives?

Answer: Apply chiral chromatography (e.g., Chiralpak® columns) with polarimetric detection. Complement with nuclear Overhauser effect (NOE) NMR experiments and electronic circular dichroism (ECD) for absolute configuration assignment. Cross-validate with quantum mechanical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.